The compound is classified under various chemical categories due to its structural components. It is primarily recognized as a piperidine derivative, which is significant in pharmaceutical chemistry for its biological activity. The source of this compound can be traced to various chemical suppliers and research institutions focusing on drug development and synthetic methodologies.
The synthesis of 2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid typically involves several steps:
The reaction conditions, including temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity. For instance, using polar aprotic solvents can enhance nucleophilicity during coupling reactions.
The molecular structure of 2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid showcases several key features:
The compound can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or undesired side reactions.
2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid serves as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs). This mechanism involves:
This mechanism allows for selective degradation of proteins involved in various diseases, including cancer.
The compound exhibits typical characteristics associated with organic compounds:
The presence of multiple functional groups imparts various reactivity patterns:
Physical constants such as boiling point or melting point are typically determined experimentally under controlled laboratory conditions.
The primary applications of 2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid include:
The synthesis of 2-[4-(3-bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid relies on convergent strategies that construct the tetra-substituted piperidine core through sequential C–C bond formations. A representative route begins with N-Boc-4-piperidone, which undergoes a Knoevenagel condensation with malonic acid derivatives to introduce exocyclic unsaturation. Subsequent Michael addition with a 3-bromophenyl nucleophile (e.g., 3-bromophenylmagnesium bromide) yields the 4-(3-bromophenyl)-4-cyanopiperidine intermediate. Hydrolysis of the nitrile group followed by Curtius rearrangement or direct hydrogenation provides the critical quaternary carbon center bearing the 3-bromophenyl substituent [8]. Alternative pathways utilize Mannich reactions between Boc-protected 4-aminopiperidine, formaldehyde, and 3-bromophenylacetic acid derivatives under Lewis acid catalysis (e.g., ZnCl₂), achieving yields of 65–78% after optimization of solvent polarity and temperature [7] [10].
Table 1: Key Physicochemical Properties of 2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic Acid
Property | Value | Conditions/Notes |
---|---|---|
CAS Registry Number | 1707358-59-5 | Unique identifier [9] |
Molecular Formula | C₁₈H₂₄BrNO₄ | Confirmed by HRMS [9] |
Appearance | White to off-white powder | Typical purity ≥95% [9] |
Melting Point | 164–170 °C | Differential scanning calorimetry [2] [3] |
Storage Conditions | 2–8 °C (refrigerated) | Long-term stability [7] [9] |
Critical challenges include steric hindrance at the piperidine 4-position, which necessitates forcing conditions (e.g., 80–100°C in DMF) for nucleophilic additions. Impurities from N-deprotection during alkylation are minimized by maintaining pH 7–8 and using anhydrous solvents [8] [10].
The Boc group serves as a steric and electronic modulator during piperidine functionalization. Its introduction via di-tert-butyl dicarbonate (Boc₂O) in THF/water mixtures containing NaHCO₃ proceeds quantitatively at 0–25°C, preventing ring dehydrogenation or N-alkylation side reactions. The carbamate’s electron-withdrawing nature reduces the basicity of the piperidine nitrogen, suppressing enolization during 4-position electrophilic substitutions and enhancing regioselectivity for C-alkylation over N-quaternization [2] [7] [10].
Deprotection risks under acidic conditions (e.g., trifluoroacetic acid in DCM) are mitigated by conducting bromophenyl addition after Boc installation. Studies confirm >95% Boc retention when reactions involving organometallic reagents (e.g., Grignard reagents) are performed below −10°C in ethereal solvents [8]. The Boc group also facilitates purification by silica gel chromatography due to increased lipophilicity, with logP values rising by 1.5–2 units compared to free amines [10].
Incorporating the 3-bromophenyl group at the sterically congested piperidine 4-position requires tailored metal-mediated strategies. Copper-catalyzed Ullmann-type coupling between 1-Boc-4-iodopiperidine and 3-bromophenylboronic acid achieves 70–85% yields using CuI (10 mol%), 8-hydroxyquinoline (20 mol%) as a ligand, and K₃PO₄ in toluene at 110°C [6]. This method suppresses homocoupling and preserves the acid-sensitive Boc group. Alternatively, nickel-catalyzed Negishi cross-coupling of 4-chloropiperidine precursors with (3-bromophenyl)zinc chloride (NiCl₂(dppf)/THF, 60°C) offers superior functional group tolerance toward ester intermediates [6].
Table 2: Catalytic Systems for 3-Bromophenyl Introduction
Method | Catalyst/Ligand | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Ullmann Coupling | CuI/8-Hydroxyquinoline | Toluene, 110°C, 24 h | 70–85 | Ligand-controlled regioselectivity [6] |
Negishi Coupling | NiCl₂(dppf) | THF, 60°C, 12 h | 65–75 | Compatible with ester groups [6] |
Direct Arylation | Pd(OAc)₂/XPhos | DMAc, 100°C, 36 h | 55–65 | Avoids pre-functionalization [8] |
Regioselectivity challenges arise from competing 2- or 3-arylpiperidine formation. In situ IR studies reveal that electron-deficient ligands (e.g., XPhos) favor 4-substitution by reducing charge density at piperidine nitrogen, minimizing chelation-driven side reactions [6] [8].
The acetic acid side chain is installed via nucleophilic alkylation of 4-(3-bromophenyl)-N-Boc-piperidin-4-yl precursors with activated acetonitrile derivatives. Diethyl acetamidomalonate alkylation followed by hydrolysis/decarboxylation affords racemic products, necessitating chiral resolution (e.g., L-tartaric acid salts) for enantiopure targets. Superior stereoselectivity (up to 98% ee) is achieved using Evans’ oxazolidinone auxiliaries, where the enolate of 4-(bromophenyl)piperidine attacks (S)-4-benzyl-3-propionyl-oxazolidin-2-one, followed by oxidative auxiliary cleavage [5] [7].
Carboxylation efficiency depends on electrophile reactivity: α-bromoacetamide intermediates undergo hydrolysis (6M HCl, reflux) to acetic acid derivatives in 60–70% yield, whereas malononitrile-derived analogs require harsh conditions (H₂SO₄/acetic acid, 120°C) leading to Boc degradation. Optimized protocols use tert-butyl acetoacetate as a carboxylate synthon; alkylation at the α-carbon, Boc deprotection with TFA, and decarboxylation at pH 4–5 (citrate buffer) provide the acetic acid moiety with <5% epimerization [5] [8].
Table 3: Carboxylation Strategies for Acetic Acid Side Chain Installation
Precursor | Reaction Conditions | Yield (%) | Purity | Key Innovation |
---|---|---|---|---|
α-Bromoacetamide | 6M HCl, reflux, 6 h | 60–70 | 90–95% | Direct hydrolysis [7] |
Diethyl acetamidomalonate | Alkylation → NaOH → Δ → H⁺ | 50–60 | 85–90% | Decarboxylation post-alkylation [8] |
t-Butyl acetoacetate | Alkylation → TFA → pH 4.5 buffer → Δ | 75–80 | ≥95% | Mild decarboxylation avoids racemization [5] [8] |
Recent advances employ electrochemical carboxylation: cathodic reduction of 4-(3-bromophenyl)-1-Boc-4-(chloromethyl)piperidine in CO₂-saturated DMF generates the acetic acid derivative at −1.8 V vs Ag/AgCl, achieving 85% yield with no metal catalysts [5].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5